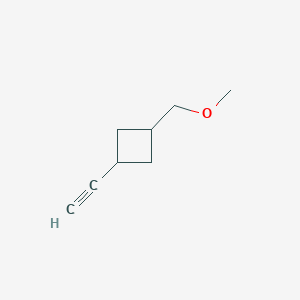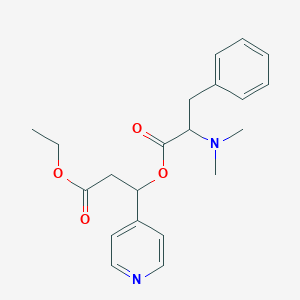
(S)-3-Ethoxy-3-oxo-1-(4-pyridyl)propyl(S)-2-(Dimethylamino)-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Ethoxy-3-oxo-1-(4-pyridyl)propyl(S)-2-(Dimethylamino)-3-phenylpropanoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Ethoxy-3-oxo-1-(4-pyridyl)propyl(S)-2-(Dimethylamino)-3-phenylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridyl propyl intermediate: This step involves the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate 3-ethoxy-3-oxo-1-(4-pyridyl)propyl.
Formation of the phenylpropanoate intermediate: This step involves the reaction of (S)-2-(Dimethylamino)-3-phenylpropanoic acid with a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the intermediate (S)-2-(Dimethylamino)-3-phenylpropanoate.
Coupling of intermediates: The final step involves the coupling of the two intermediates under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Ethoxy-3-oxo-1-(4-pyridyl)propyl(S)-2-(Dimethylamino)-3-phenylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
(S)-3-Ethoxy-3-oxo-1-(4-pyridyl)propyl(S)-2-(Dimethylamino)-3-phenylpropanoate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of (S)-3-Ethoxy-3-oxo-1-(4-pyridyl)propyl(S)-2-(Dimethylamino)-3-phenylpropanoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Ethoxy-3-oxo-1-(4-pyridyl)propyl(S)-2-(Dimethylamino)-3-phenylpropanoate can be compared with other compounds such as:
- This compound analogs with different substituents on the pyridyl or phenyl rings.
- Compounds with similar functional groups but different stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can result in distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C21H26N2O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(3-ethoxy-3-oxo-1-pyridin-4-ylpropyl) 2-(dimethylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C21H26N2O4/c1-4-26-20(24)15-19(17-10-12-22-13-11-17)27-21(25)18(23(2)3)14-16-8-6-5-7-9-16/h5-13,18-19H,4,14-15H2,1-3H3 |
InChI Key |
UPEGTKGIJKFNNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=NC=C1)OC(=O)C(CC2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3S,5R)-rel-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol](/img/structure/B12281447.png)
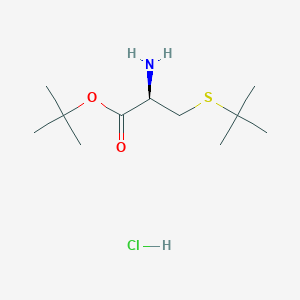
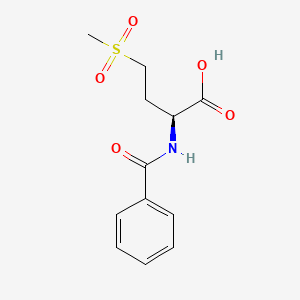
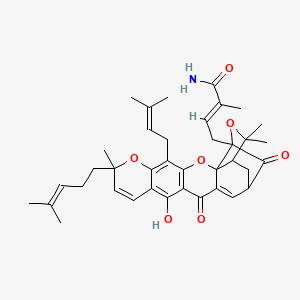
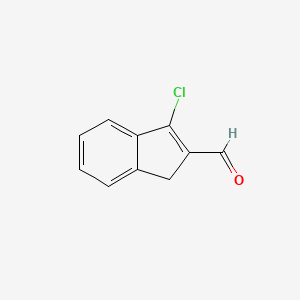
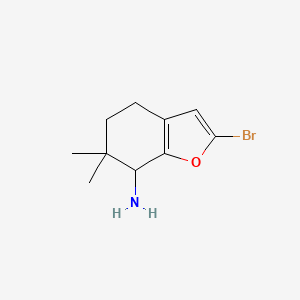

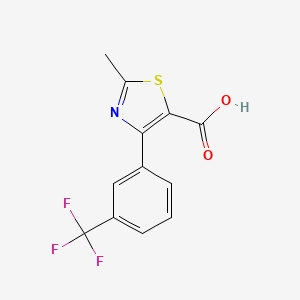
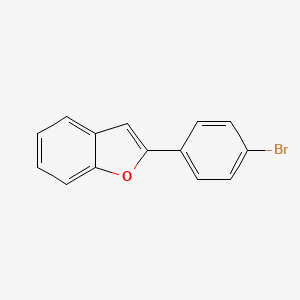
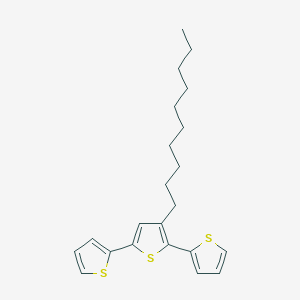
![1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B12281504.png)
![({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine](/img/structure/B12281514.png)
![7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12281519.png)
